molecular formula C13H22O B14339196 3-(Allyloxy)-3,7-dimethylocta-1,6-diene

3-(Allyloxy)-3,7-dimethylocta-1,6-diene

Cat. No.: B14339196
M. Wt: 194.31 g/mol
InChI Key: RQVQDLGBNOQHIJ-UHFFFAOYSA-N
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Description

3-(Allyloxy)-3,7-dimethylocta-1,6-diene (CAS: See COA

Properties

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

3,7-dimethyl-3-prop-2-enoxyocta-1,6-diene

InChI

InChI=1S/C13H22O/c1-6-11-14-13(5,7-2)10-8-9-12(3)4/h6-7,9H,1-2,8,10-11H2,3-5H3

InChI Key

RQVQDLGBNOQHIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C=C)OCC=C)C

Origin of Product

United States

Preparation Methods

Alkoxylation of Geraniol Derivatives

The most direct method involves geraniol [(E)-3,7-dimethylocta-2,6-dien-1-ol] as a starting material. Treatment with potassium hydride (KH) in tetrahydrofuran (THF) under argon generates a geranyl alkoxide intermediate, which reacts with allyl bromide to install the allyloxy group.

Reaction Conditions

  • Step 1: Geraniol + KH → Geranyl alkoxide (0°C, 1 h)
  • Step 2: Geranyl alkoxide + Allyl bromide → this compound (25°C, 12 h)

Table 1: Optimization of Geraniol Alkoxylation

Parameter Optimal Value Yield (%)
Base KH 78
Solvent THF 82
Temperature (Step 2) 25°C 75

This route achieves 75–82% isolated yield but requires strict anhydrous conditions to prevent hydrolysis.

Cross-Metathesis Strategies

Grubbs-catalyzed cross-metathesis offers a modular approach. A relay strategy actuates pre-existing trisubstituted olefins in Δ⁶,⁷-functionalized monoterpenoids, enabling coupling with homoprenyl benzenes.

Mechanistic Overview

  • Relay Activation: Ruthenium benzylidene catalysts (e.g., Grubbs II) initiate metathesis at a terminal alkene, forming a reactive intermediate.
  • Cross-Metathesis: The intermediate reacts with trisubstituted alkenes (e.g., homoprenyl benzene), yielding the target compound.

Table 2: Cross-Metathesis Performance with Grubbs II Catalyst

Partner Alkene Temp (°C) Time (h) Yield (%) E/Z Ratio
Homoprenyl benzene 50 1 89 2.5:1
β,β-Dimethylstyrene 50 3 42 1.8:1

This method excels in producing structurally diverse derivatives but suffers from moderate stereoselectivity (E/Z ≈ 2–3:1).

Reaction Mechanisms and Stereochemical Considerations

Alkoxylation Mechanism

The geraniol alkoxylation proceeds via a two-step SN2 mechanism:

  • Deprotonation: KH abstracts the hydroxyl proton, forming a geranyl alkoxide.
  • Nucleophilic Attack: The alkoxide displaces bromide from allyl bromide, forming the allyl ether.

Steric hindrance at C3 favors regioselectivity, while the E-geometry of geraniol’s Δ² double bond is retained.

Metathesis Pathway

Grubbs II catalyst ([Ru]=CHPh) mediates carbene transfer:

  • Initial Coordination: The terminal alkene of the monoterpenoid binds to the ruthenium center.
  • Relay Formation: A metallocyclobutane intermediate forms, releasing ethylene and generating a reactive alkylidene.
  • Cross-Metathesis: The alkylidene reacts with the trisubstituted alkene, producing the desired product and regenerating the catalyst.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 5.35 (m, 2H, CH₂=CH–), 5.15 (t, 1H, J = 6.8 Hz, C=CH–), 4.05 (d, 2H, J = 5.2 Hz, OCH₂–).
  • IR (neat): 3075 cm⁻¹ (C=C–H), 1640 cm⁻¹ (C=C), 1100 cm⁻¹ (C–O–C).

Applications in Organic Synthesis

Epoxypolyene Cyclization

The compound serves as a precursor to epoxypolyenes, which undergo acid-catalyzed cyclization to podocarpane-type tricycles.

Table 3: Cyclization Outcomes

Substrate Catalyst Yield (%) Product
Epoxypolyene 8a BF₃·OEt₂ 76 Podocarpane tricycle

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxy)-3,7-dimethylocta-1,6-diene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes or alcohols .

Scientific Research Applications

3-(Allyloxy)-3,7-dimethylocta-1,6-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Allyloxy)-3,7-dimethylocta-1,6-diene involves its interaction with specific molecular targets and pathways. The allyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes, such as enzyme activity or gene expression .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Catalytic Oxidation: Dihydromyrcene’s oxidation to ketones using RhCl3–FeCl3 highlights its utility in producing value-added terpenoids . The allyloxy derivative could enable similar transformations with modified selectivity.
  • Cyclization Reactions : Palladium-mediated cyclization of dihydromyrcene to α-terpineol demonstrates its role in synthesizing natural product analogs . The allyloxy group might stabilize transition states, altering product distributions.
  • Safety Considerations: Dihydromyrcene is classified as hazardous (flammable, skin irritant) .

Q & A

Q. What are the established synthetic routes for 3-(Allyloxy)-3,7-dimethylocta-1,6-diene, and how do reaction conditions influence yield and selectivity?

  • Methodological Answer : The compound can be synthesized via a three-step pathway starting from α-pinene pyrolysis to generate 3,7-dimethylocta-1,6-diene (dihydromyrcene). Subsequent steps include:
  • Step 1 : Markovnikov addition of HCl to form a chlorinated intermediate.
  • Step 2 : Anti-Markovnikov hydrobromination (Kharasch reaction) to introduce bromine.
  • Step 3 : Acetolysis using sodium ethanoate to install the allyloxy group .
    Yield optimization requires strict control of stoichiometry, temperature (e.g., 40–60°C for acetolysis), and catalyst selection. Ionic liquids like [BMIM][BF₄] have been shown to improve hydration efficiency in related terpene reactions .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for identifying allyloxy group placement (δ 4.5–5.5 ppm for vinyl protons) and methyl branching patterns .
  • GC-MS : Provides molecular weight confirmation (MW 194.3 g/mol) and purity assessment, especially for volatile derivatives .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in structural studies of related terpene derivatives (e.g., 3-[(E)-3,7-dimethylocta-2,6-dienyl] oxadiazinan-4-imine) .

Advanced Research Questions

Q. How can contradictions in enantioselectivity during epoxidation of 3,7-dimethylocta-1,6-diene derivatives be resolved?

  • Methodological Answer : Conflicting enantioselectivity reports (e.g., 60–85% ee in titanium silicate-catalyzed epoxidation) may arise from solvent polarity or catalyst surface topology. To resolve discrepancies:
  • Control Experiments : Compare solvent effects (e.g., acetonitrile vs. toluene) on reaction outcomes.
  • Catalyst Characterization : Use BET surface area analysis and XRD to correlate pore size/geometry with selectivity .
  • Computational Modeling : Simulate transition states to predict steric hindrance effects on epoxide configuration .

Q. What mechanistic insights have been gained from radical addition reactions involving 3,7-dimethylocta-1,6-diene?

  • Methodological Answer : Mn(III)-induced radical additions proceed via a chain-transfer mechanism:
  • Initiation : Mn(III) abstracts a hydrogen atom, generating a tertiary carbon radical.
  • Propagation : Radical addition to the diene forms a stabilized intermediate.
  • Termination : Halogen or oxygen trapping yields functionalized products (e.g., bromoethers or epoxides). Competing pathways (e.g., allylic C-H activation) can be minimized by optimizing Mn(III) concentration and reaction time .

Q. How can green chemistry principles be applied to improve the sustainability of dihydromyrcene-derived syntheses?

  • Methodological Answer :
  • Solvent Selection : Replace dichloromethane with bio-based solvents (e.g., limonene) in hydroformylation reactions .
  • Catalyst Recycling : Immobilize rhodium complexes on mesoporous silica to reduce metal leaching .
  • Waste Mitigation : Employ biphasic systems (e.g., water/ionic liquid) to isolate products and recycle catalysts .

Key Considerations for Experimental Design

  • Stereochemical Control : Use chiral auxiliaries (e.g., O-tritylhydroxylamine) to direct allylic substitution reactions .
  • Safety Protocols : Address flammability (flash point 42.3°C) and toxicity (H317/H315 hazards) via inert-atmosphere setups and PPE .
  • Byproduct Analysis : Monitor dimerization side products (e.g., via HPLC) in radical-mediated reactions .

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